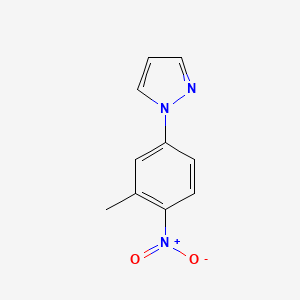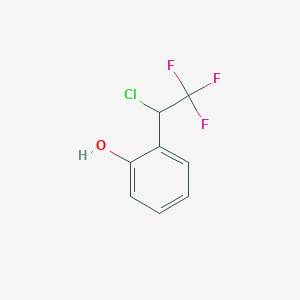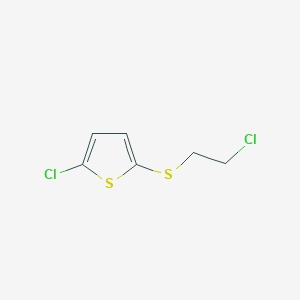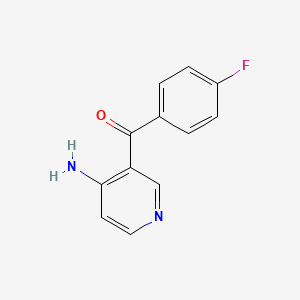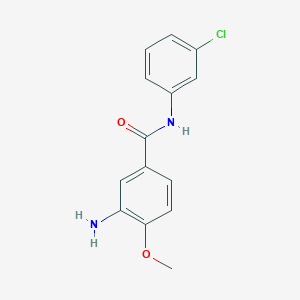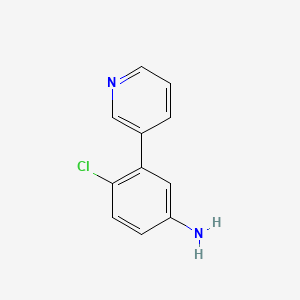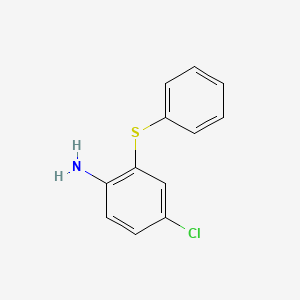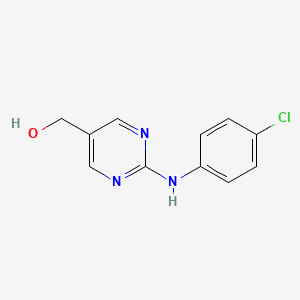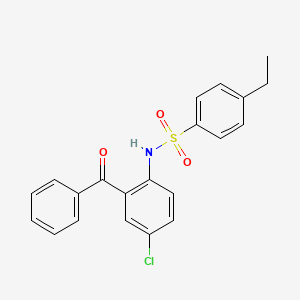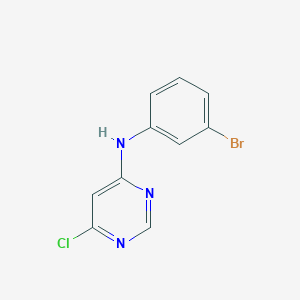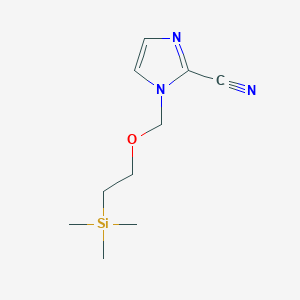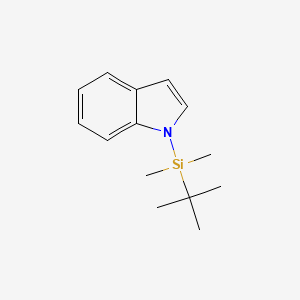
1-(tert-Butyldimethylsilyl)-1H-indole
Vue d'ensemble
Description
1-(tert-Butyldimethylsilyl)-1H-indole is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indoles are known for their wide-ranging biological activities and are prevalent in various natural and synthetic compounds. The addition of the dimethyl-t-butylsilyl group to the indole structure enhances its stability and reactivity, making it a valuable compound in organic synthesis and research.
Méthodes De Préparation
The synthesis of 1-(tert-Butyldimethylsilyl)-1H-indole typically involves the protection of the indole nitrogen with a dimethyl-t-butylsilyl group. This can be achieved through the reaction of indole with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(tert-Butyldimethylsilyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form the corresponding N-oxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: Electrophilic substitution reactions are common, where the indole ring can be functionalized at different positions using reagents like bromine or iodine under specific conditions.
Deprotection: The dimethyl-t-butylsilyl group can be removed using fluoride sources like tetrabutylammonium fluoride (TBAF) to regenerate the free indole.
Applications De Recherche Scientifique
1-(tert-Butyldimethylsilyl)-1H-indole has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of advanced polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(tert-Butyldimethylsilyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the dimethyl-t-butylsilyl group can influence its binding affinity and selectivity towards these targets, thereby modulating its biological activity.
Comparaison Avec Des Composés Similaires
1-(tert-Butyldimethylsilyl)-1H-indole can be compared with other indole derivatives such as:
1-(Trimethylsilyl)indole: Similar in structure but with a trimethylsilyl group instead of a dimethyl-t-butylsilyl group. It may exhibit different reactivity and stability.
1-(Triisopropylsilyl)indole: Contains a bulkier triisopropylsilyl group, which can affect its steric properties and reactivity.
1-(Dimethylphenylsilyl)indole: The presence of a phenyl group can influence its electronic properties and reactivity.
The uniqueness of this compound lies in its balance of steric hindrance and electronic effects, making it a versatile compound in various synthetic and research applications.
Propriétés
Numéro CAS |
40899-73-8 |
|---|---|
Formule moléculaire |
C14H21NSi |
Poids moléculaire |
231.41 g/mol |
Nom IUPAC |
tert-butyl-indol-1-yl-dimethylsilane |
InChI |
InChI=1S/C14H21NSi/c1-14(2,3)16(4,5)15-11-10-12-8-6-7-9-13(12)15/h6-11H,1-5H3 |
Clé InChI |
MEOVARDOZULBTL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)N1C=CC2=CC=CC=C21 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
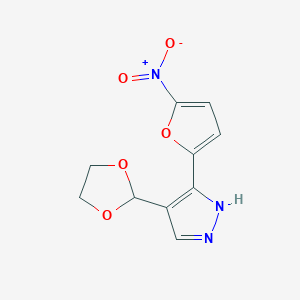
![4-cyclopropyl-5-fluoro-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine](/img/structure/B8621123.png)
